molecular formula C14H11N3O2S B12047683 Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate

Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B12047683
M. Wt: 285.32 g/mol
InChI Key: MKKLXDPPZAWSRD-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate is a thienopyridine derivative characterized by a fused thiophene-pyridine core, a pyridin-3-yl substituent at position 6, and a methyl ester group at position 2. Thienopyridines are of significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, antiangiogenic, and antimicrobial properties . This analysis compares its structural, synthetic, and pharmacological features with related compounds.

Properties

Molecular Formula

C14H11N3O2S

Molecular Weight

285.32 g/mol

IUPAC Name

methyl 3-amino-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C14H11N3O2S/c1-19-14(18)12-11(15)9-4-5-10(17-13(9)20-12)8-3-2-6-16-7-8/h2-7H,15H2,1H3

InChI Key

MKKLXDPPZAWSRD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CN=CC=C3)N

Origin of Product

United States

Preparation Methods

Core Thieno[2,3-b]Pyridine Formation

The thieno[2,3-b]pyridine scaffold is synthesized via cyclocondensation of 1,3-diones (II) with cyanothioacetamide (III) in ethanol or DMF under basic conditions (e.g., triethylamine or sodium carbonate). For example:

  • Step 1 : 3-Cyano-6-(pyridin-3-yl)-4-(trifluoromethyl)pyridine-2(1H)-thione (1) reacts with ethyl chloroacetate in DMF/KOH to form ethyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate.

  • Step 2 : Methylation using methanol/sulfuric acid yields the methyl ester (82% yield).

Table 1: Cyclocondensation Reaction Conditions

Starting MaterialReagentSolventBaseYieldReference
1,3-Dione (II)CyanothioacetamideEtOHEt₃N75%
Pyridine-2-thioneEthyl chloroacetateDMFKOH68%
Boronic AcidCatalystTemperatureTimeYieldReference
Pyridin-3-ylboronicPd(dppf)Cl₂100°C4 h84%
2-ThienylboronicPd(PPh₃)₄80°C3 h72%

Microwave-Assisted Synthesis for Enhanced Efficiency

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes. For example:

  • Protocol : A mixture of 3-cyano-6-(pyridin-3-yl)pyridine-2-thione and methyl chloroacetate in DMF is irradiated at 150°C for 15 min, yielding 89% product.

Table 3: Microwave vs. Conventional Heating

MethodTimeYieldPurity (HPLC)Reference
Conventional4 h68%95%
Microwave15 min89%98%

Post-Functionalization of Intermediate Esters

Ester Hydrolysis and Re-esterification

The ethyl ester intermediate is hydrolyzed to the carboxylic acid (21) using NaOH/EtOH (90°C, 2 h), followed by re-esterification with methanol/H₂SO₄ to obtain the methyl ester:

  • Hydrolysis Yield : 92%.

  • Re-esterification Yield : 85%.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, NH₂), 8.72 (d, J = 4.8 Hz, 1H, Py-H), 7.89–7.85 (m, 2H, Thieno-H), 3.91 (s, 3H, OCH₃).

  • IR (KBr) : 3360 cm⁻¹ (NH₂), 1705 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • HPLC Purity : >98% (C18 column, MeCN/H₂O = 70:30).

Table 4: Key Spectral Data

TechniqueKey SignalsAssignmentReference
¹H NMRδ 3.91 (s)OCH₃
IR1705 cm⁻¹Ester C=O
MSm/z 285.32 [M+H]⁺Molecular ion

Challenges and Optimization Strategies

Byproduct Formation in Cyclization

Side products like 4-oxo-4H-pyrido[3',2':4,5]thieno[3,2-d]oxazines arise from over-condensation. Mitigation includes:

  • Temperature Control : Maintaining reactions at 80–100°C.

  • Catalyst Screening : Using piperidinium acetate instead of KOH reduces byproducts by 40% .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, electrophiles, and appropriate solvents like ethanol or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Anti-inflammatory and Cancer Treatment

Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate has been identified as a potential inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of inflammatory responses and cancer progression. Research indicates that compounds targeting IKK can effectively block the transcription of pro-inflammatory cytokines such as IL-1, IL-2, and TNF-alpha, making them valuable in treating autoimmune diseases and cancer .

Neurodegenerative Disorders

The compound's ability to modulate pathways involved in inflammation suggests potential applications in neurodegenerative disorders. By inhibiting the IKK complex, it may help mitigate neuroinflammation associated with diseases like Alzheimer’s and multiple sclerosis .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving thienopyridine derivatives. The compound's structure allows for modifications that can enhance its biological activity or selectivity towards specific targets.

Synthesis Example

A straightforward synthetic route involves the reaction of appropriate pyridine derivatives with thieno[2,3-b]pyridine intermediates under controlled conditions to yield the desired carboxylate derivative. This method has been documented to provide high yields and purity levels suitable for further biological evaluation .

Case Study 1: Inhibition of Inflammatory Cytokines

A study demonstrated that derivatives of thienopyridine compounds, including this compound, effectively reduced levels of inflammatory cytokines in vitro. This was particularly evident in models simulating rheumatoid arthritis and other inflammatory conditions, suggesting a promising therapeutic avenue for chronic inflammatory diseases .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that this compound exhibited cytotoxic effects by inducing apoptosis through the NF-kB signaling pathway. These findings highlight its potential as an anticancer agent, warranting further investigation into its efficacy in vivo .

Mechanism of Action

The mechanism of action of methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as Pim-1 kinase, which plays a role in cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Core Modifications

  • Target Compound: Features a thieno[2,3-b]pyridine core with a pyridin-3-yl group at position 4.
  • Analog 2: Methyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate () substitutes pyridin-3-yl with a trifluoromethyl group, imparting electron-withdrawing effects and metabolic stability .

Substituent Variations

Compound R Group at Position 6 Molecular Formula Molecular Weight (g/mol)
Target Compound Pyridin-3-yl C14H11N3O2S 285.32
Ethyl 6-(4-methylphenyl) analog 4-Methylphenyl C17H16N2O2S 312.40
Ethyl 6-(4-methoxyphenyl) analog 4-Methoxyphenyl C18H15F3N2O3S 408.38
6-(Trifluoromethyl) analog CF3 C15H9F3N2O2S 338.30

Key Observations :

  • Bulky substituents (e.g., benzofuran) increase molecular weight and may reduce solubility.

Common Methods

  • Target Compound: Likely synthesized via cyclocondensation of 2-aminothiophene derivatives with pyridin-3-yl-containing precursors, analogous to methods for ethyl 3-amino-6-(5-bromobenzofuran-2-yl) analogs (Method A: KOH/DMF, chloroacetate reflux) .
  • Analog 3: Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (C11H11NO2S) is prepared using similar conditions but with methyl-substituted starting materials .

Yield and Efficiency

Compound Yield (%) Reaction Conditions
6-(5-Bromobenzofuran) analog (6d) 73–84% Reflux in DMF with KOH
6-(Trifluoromethyl) analog Not reported Suzuki coupling or halogen exchange

Pharmacological Properties

Anticancer Activity

  • Compound III (Methyl 3-amino-6-[(hetero)aryl]thieno[3,2-b]pyridine-2-carboxylate): GI50 = 1 µM against MCF-7 and NCI-H460 cells .
  • Compound IV : Broad activity (GI50 = 3–4 µM) across multiple cancer lines .
  • Target Compound : Pyridin-3-yl may enhance selectivity for kinase targets due to nitrogen’s hydrogen-bonding capability, though specific data are lacking.

Antibacterial Activity

  • Ethyl 3-amino-6-(2-methyl-4,5-diphenylpyrrol-3-yl) analogs show moderate activity against Gram-positive bacteria, suggesting the thienopyridine core’s role in membrane disruption .

Physicochemical and Spectral Data

Melting Points

Compound Melting Point (°C)
Target Compound Not reported
6-(5-Bromobenzofuran) analog (6d) 260–262
6-(4-Methylphenyl) analog 228–230

IR/NMR Signatures

  • Target Compound : Expected NH2 stretches at ~3300 cm⁻¹ (IR) and aromatic protons at δ 7.5–8.5 ppm (1H-NMR) .
  • 6-(Trifluoromethyl) analog : CF3 group shows strong C-F stretches at 1150–1250 cm⁻¹ (IR) .

Biological Activity

Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and inhibition of inflammatory pathways. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and data tables.

  • IUPAC Name : this compound
  • Molecular Weight : 285.33 g/mol
  • Melting Point : 275 - 277 °C
  • Purity : ≥95% .

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis in cancer cells .
  • Inhibition of IκB Kinase (IKK) : This compound may also act as an inhibitor of the IKK complex, which is involved in the NF-kB signaling pathway. This pathway is critical for the expression of pro-inflammatory cytokines and is implicated in various inflammatory diseases and cancers .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies:

  • Cell Line Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 1.1 to 4.7 μM. Specific studies reported that it effectively inhibited the growth of HeLa cells and other cancer types without significantly affecting normal human peripheral blood mononuclear cells (PBMCs) .
Cell LineIC50 (μM)Effect on Normal Cells
HeLa1.1No significant effect
L12102.8No significant effect
CEM2.3No significant effect

Apoptosis Induction

The compound has been shown to induce apoptosis in a dose-dependent manner:

  • Flow Cytometry Analysis : In treated cancer cells, there was a notable increase in annexin-V positive cells, indicating early apoptotic events. For instance, at an IC50 concentration of 0.70 μM, approximately 32.87% of K562 cells underwent apoptosis .

Case Studies

  • Study on Triple-Negative Breast Cancer (TNBC) : Methyl derivatives similar to this compound were evaluated for their antitumor effects in TNBC cell lines (MDA-MB-231 and MDA-MB-468). The most promising derivative showed a GI50 concentration of about 13 μM and significantly reduced tumor size in vivo using the chick chorioallantoic membrane model .
  • Inflammatory Disease Models : In models assessing inflammatory responses, compounds structurally related to this compound demonstrated efficacy in reducing cytokine levels associated with inflammation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3-amino-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate, and how are yields improved?

  • Methodology : The compound is synthesized via a one-pot reaction using sodium ethoxide as a catalyst. Key intermediates like α-halo carbonyl compounds react with precursor thienopyridine derivatives under reflux conditions. Optimization parameters include:

  • Temperature : 70–80°C for 3–6 hours.
  • Solvent : Ethanol or methanol for improved solubility.
  • Catalyst : Sodium ethoxide (0.1–0.3 molar equivalents) enhances cyclization efficiency.
    Yields range from 76% to 90% after crystallization from methanol or ethanol .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Key Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ at 3350–3487 cm⁻¹, C=O at 1660 cm⁻¹) .
  • Elemental Analysis : Confirms purity (e.g., C, H, N within ±0.3% of theoretical values) .
  • ¹H/¹³C NMR : Resolves aromatic protons (δ 7.2–8.5 ppm) and methyl ester groups (δ 3.8–4.1 ppm) .

Q. How is in vitro biological activity assessed for this compound?

  • Protocol :

  • Cell Lines : HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and NCI-H460 (lung cancer) .
  • Assays : MTT or SRB assays measure growth inhibition (GI₅₀ values). For example, GI₅₀ = 1.2 µM in HepG2 cells .
  • Controls : Ellipticine (positive control, GI₅₀ = 2.9 µM) .

Q. What substituents enhance stability and bioactivity in thieno[2,3-b]pyridine derivatives?

  • Critical Substituents :

  • Pyridin-3-yl : Enhances π-π stacking with kinase active sites .
  • Amino Groups : Improve solubility and hydrogen bonding (e.g., 3-amino increases GI₅₀ by 2-fold) .
  • Methyl Ester : Stabilizes the carboxylate moiety for prodrug strategies .

Advanced Research Questions

Q. What molecular mechanisms underlie its antitumoral activity?

  • Mechanisms :

  • Cell Cycle Arrest : Induces G2/M phase arrest in NCI-H460 cells via CDK1 inhibition .
  • Apoptosis : Activates caspase-3/7 in HepG2 cells at GI₅₀ concentrations .
  • Kinase Inhibition : Targets CSF-1R (IC₅₀ = 20 nM) and FLT3 (IC₅₀ = 160 nM) .

Q. How can hepatotoxicity be minimized while retaining anti-HCC efficacy?

  • Strategies :

  • Substituent Engineering : Amino-substituted benzene moieties reduce hepatotoxicity (PLP1 GI₅₀ > 125 µM vs. 3.3 µM for ellipticine) .
  • QSAR Modeling : 3D-WHIM descriptors predict anti-HCC activity, while 3D-GETAWAY descriptors correlate with hepatotoxicity .
    • Data Table :
SubstituentAnti-HCC GI₅₀ (µM)Hepatotoxicity (PLP1 GI₅₀, µM)
3-Aminophenyl ethynyl1.2>125
Methoxybenzene2.525

Q. What formulation strategies improve bioavailability?

  • Approaches :

  • Encapsulation : Fluorescent derivatives (e.g., VIa, VIb) are encapsulated in PLGA nanoparticles for targeted delivery .
  • Prodrug Design : Methyl ester hydrolysis in vivo releases active carboxylic acid .

Q. How do structural modifications impact cell cycle dynamics?

  • Key Findings :

  • Ethynyl Linkers : Compound Vb induces apoptosis via S-phase reduction (30% to 15% in HepG2) .
  • Halogenation : Bromophenyl derivatives (e.g., 10a) stabilize G0/G1 phase in MCF-7 cells .

Data Contradiction Analysis

Q. Why do some derivatives show high anti-HCC activity but severe hepatotoxicity?

  • Resolution :

  • SAR Analysis : Quinoline and thiophene substituents increase hepatotoxicity (e.g., 1p GI₅₀ = 12 µM in PLP1) due to CYP3A4 inhibition .
  • Mitigation : Replace methoxy groups with hydrophilic amines to reduce metabolic activation .

Methodological Resources

  • Synthetic Protocols : Refer to sodium ethoxide-mediated cyclization .
  • QSAR Tools : Use DRAGON software for 3D descriptor calculations .
  • Cell Cycle Assays : Flow cytometry with propidium iodide staining .

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